molecular formula C10H13B B1267464 1-Bromo-3-tert-butylbenzene CAS No. 3972-64-3

1-Bromo-3-tert-butylbenzene

Cat. No. B1267464
CAS RN: 3972-64-3
M. Wt: 213.11 g/mol
InChI Key: FDXXHPYFJDKWJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-3-tert-butylbenzene and related compounds often involves bromination reactions under specific conditions. Studies show that reacting 1,4-di-tert-butylbenzene with bromine, using iron as a catalyst in carbon tetrachloride, yields various brominated products including 1-tert-butyl-3-bromobenzene among others (Baas & Wepster, 2010). Additionally, the lithium-bromine exchange reaction of aryl bromides has been examined, showing solvent-dependent outcomes that can lead to high-yield synthesis pathways (Bailey, Luderer, & Jordan, 2006).

Molecular Structure Analysis

Molecular structure analyses often involve quantum chemical calculations and X-ray diffraction methods. For compounds similar to 1-Bromo-3-tert-butylbenzene, studies have detailed the arrangement of atoms within the molecule and how this structure influences reactivity and properties. For example, the structure and ordering in liquid 1,3,5-tri-tert-butylbenzene were determined, offering insights into molecular correlations that may extend to related compounds (Drozdowski, Hałas, & Śliwińska-Bartkowiak, 2017).

Chemical Reactions and Properties

Chemical reactions involving 1-Bromo-3-tert-butylbenzene highlight its versatility as a reactant. The bromo-de-tert-butylation and bromo-de-protonation reactions, for example, have been studied, showing elevated reaction orders indicative of complex transition states (Shernyukov et al., 2019). Such reactions underscore the compound's utility in synthetic organic chemistry.

Scientific Research Applications

Application 1: Cross-Coupling Reactions

  • Summary of the Application: 1-Bromo-3-tert-butylbenzene can be used as an electrophilic partner for a variety of cross-coupling reactions .
  • Methods of Application: This compound can participate in various types of cross-coupling reactions, such as Heck, Sonagashira, and Buchwald-Hartwig reactions . These reactions typically involve the coupling of an electrophile, like 1-Bromo-3-tert-butylbenzene, with a nucleophile.
  • Results or Outcomes: The outcomes of these reactions would depend on the specific conditions and reactants used. Generally, these reactions allow for the formation of new carbon-carbon bonds, which is a key process in the synthesis of complex organic molecules .

Application 2: Bromination of 1,3,5-tri-tert-butylbenzene

  • Summary of the Application: The bromination of 1,3,5-tri-tert-butylbenzene has been studied both experimentally and theoretically .
  • Methods of Application: The kinetics and mechanism of concurrent bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene at different bromine concentrations were studied .
  • Results or Outcomes: Both reactions have high order in bromine (experimental kinetic orders ∼5 and ∼7, respectively). According to quantum chemical DFT calculations, such high reaction orders are caused by participation of clustered polybromide anions Br 2n−1– in transition states .

Future Directions

The future directions in the study of 1-Bromo-3-tert-butylbenzene could involve further exploration of its high reaction orders in bromine and the role of clustered polybromide anions in its reactions .

properties

IUPAC Name

1-bromo-3-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXXHPYFJDKWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322060
Record name 1-Bromo-3-tert-butylbenzene
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Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-tert-butylbenzene

CAS RN

3972-64-3
Record name 3972-64-3
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Record name 1-Bromo-3-tert-butylbenzene
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Record name 3-(tert-Butyl)bromobenzene
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Synthesis routes and methods I

Procedure details

Reaction Scheme 4 discloses a specific synthetic route to 3-tert-butylphenyl ethyne (Compound 22) starting with meta bromobenzoic acid (Compound 23), which is treated with trimethylaluminum in hexane to yield 3-tert-butyl bromobenzene (Compound 24). 3-Tert-butyl bromobenzene 24 is thereafter converted into the ethyne derivative 22 through the trimethylsilyl ethyne intermediate 25 in steps similar to the steps described in connection with Reaction Scheme 3.
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Synthesis routes and methods II

Procedure details

A suspension of 4.02 g (20 mmol) of m-bromobenzoic acid (Compound 23) in 10 ml hexane was cooled in an ice-bath under nitrogen and then treated slowly with 40 ml of 2M (80 mmol) trimethylaluminum in hexane. The hexane was removed by distillation under nitrogen and the apparatus modified for reflux. The reaction mixture was then heated in an oil bath at 140-150 degrees C. for 3 hours. The oil bath was then replaced by an ice-water bath and the reaction mixture was quenched by the slow dropwise addition of water. The mixture was acidified with dilute HCl and mixture heated at reflux until the aluminum salts were dissolved. The reaction mixture was allowed to cool and extracted with 3×8 ml ether. The ether extracts were combined, washed with dil. HCl, water and saturated NaCl and then dried (MgSO4). The solvent was removed in-vacuo and the residue distilled to give a mixture of the title compound and 3-(1-methyl-ethenyl)bromobenzene as a colorless oil. A small portion (200 mg) of this mixture was dissolved in 1 ml of methylene chloride and then treated with a solution of 200 mg of m-chloroperbenzoic acid in 4 ml of methylene chloride. The mixture was stirred at room temperature for 1 hour and the methylene chloride removed in-vacuo. The residue was dissolved in hexane and filtered through a short silica column and the filtrate concentrated in-vacuo to give pure title compound as a colorless oil. PMR (CDCl3): & 1.30 (9H, s), 7.25 (1H, m), 7.41 (2H, m), 7.65 (H, t, J~2.1 Hz).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Q Chen, L Brambilla, L Daukiya, KS Mali… - Angewandte Chemie …, 2018 - Wiley Online Library
… First, the triisopropylsilyl (TIPS) ethynylbiphenylboronic acid 10 was prepared from 1-bromo-3-tert-butylbenzene (3). Lithium–halogen exchange of 3 using nBuLi at −78 C followed by …
Number of citations: 53 onlinelibrary.wiley.com
OA Levitskiy, IA Klimchuk, YK Grishin… - …, 2022 - thieme-connect.com
… The residue was distilled under vacuum yielding 1-bromo-3-tert-butylbenzene (17.50 g, 84%… After ethylene evolution ceased, 1-bromo-3-tert-butylbenzene (VII; 17.5 g, 0.082 mol) was …
Number of citations: 2 www.thieme-connect.com
CT Jollymore-Hughes, IR Pottie, E Martin… - Bioorganic & Medicinal …, 2016 - Elsevier
… In an oven-dried 50 mL round bottom flask under an atmosphere of anhydrous argon, THF (10 mL) was added followed by 1-bromo-3-tert-butylbenzene (5.00 mmol, 1.07 g). This clear, …
Number of citations: 5 www.sciencedirect.com
X Xu - 2021 - search.proquest.com
… Starting from 1–bromo–3–tert–butylbenzene (343), several reaction conditions were screened as listed in Table 2.2. We adopted the CoCl2–catalyzed homo–coupling of …
Number of citations: 0 search.proquest.com

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